molecular formula C11H18N2O2 B1586047 ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate CAS No. 133261-10-6

ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate

Cat. No. B1586047
M. Wt: 210.27 g/mol
InChI Key: JCOHRMJIHAFFBC-UHFFFAOYSA-N
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Description

The compound is likely a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The “ethyl”, “tert-butyl”, and “methyl” groups are substituents on the pyrazole ring .


Synthesis Analysis

Pyrazole derivatives can be synthesized through a variety of methods, often involving the reaction of hydrazines with α,β-unsaturated carbonyl compounds . The specific synthesis pathway for this compound would depend on the placement of the substituents on the pyrazole ring .


Molecular Structure Analysis

The molecular structure of such a compound would likely be determined using techniques such as X-ray crystallography , NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of reactions, including substitutions, additions, and oxidations . The specific reactions would depend on the substituents and reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties such as boiling point, melting point, solubility, and stability would typically be determined experimentally .

Scientific Research Applications

  • Anaerobic Biodegradation of Ethyl tert-butyl Ether (ETBE) and tert-butyl Alcohol (TBA) in Groundwater

    • Application Summary : ETBE and TBA are ether oxygenates added to certain gasoline formulations to increase the octane number, thereby improving the efficiency of combustion and reducing emissions from vehicles . Understanding their anaerobic biodegradation in groundwater is important, given that ETBE is replacing MTBE as a gasoline additive in several regions .
    • Methods : Non-isotopic methods, such as the detection of contaminant loss, metabolites, or ETBE- and TBA-degrading bacteria are not sufficiently sensitive to track anaerobic biodegradation in situ . Compound- and position-specific stable isotope analysis provides a means to study MTBE biodegradation .
    • Results : The lack of studies demonstrating anaerobic biodegradation of ETBE, and its product TBA, reflects the relative resistance of ethers and alcohols with a tertiary carbon atom to enzymatic attack under anoxic conditions .
  • Synthesis of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

    • Application Summary : This compound has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . It is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
    • Methods : The synthesis involved several steps, including Vilsmeier formylation, reduction with NaBH4, protection of the alcoholic hydroxy group, introduction of a formyl group, and introduction of the TBS-protected enyne side chain through the Horner–Wadsworth–Emmons olefination .
    • Results : The resultant flow process was more efficient, versatile .
  • Ethyl tert-butyl ether (ETBE) as an Oxygenate Gasoline Additive

    • Application Summary : ETBE is commonly used as an oxygenate gasoline additive in the production of gasoline from crude oil . It offers equal or greater air quality benefits than ethanol, while being technically and logistically less challenging .
    • Methods : ETBE is manufactured industrially by the acidic etherification of isobutylene with ethanol at a temperature of 30–110 °C and a pressure of 0,8–1,3 MPa . The reaction is carried out with an acidic ion-exchange resin as a catalyst .
    • Results : Unlike ethanol, ETBE does not induce evaporation of gasoline, which is one of the causes of smog, and does not absorb moisture from the atmosphere .
  • tert-Butyl Ethers of Renewable Diols as Oxygenated Additives for Motor Gasoline

    • Application Summary : The study investigates tert-butoxy alkanols that have vicinal tert-butoxy and hydroxy groups in their molecules from the perspective of their usability as oxygenated additives for motor gasoline .
    • Methods : A series of propylene glycol mono-tert-butyl ether (PTBE) and glycerol di-tert-butyl ether (di-GTBE) samples were prepared . PTBE was prepared by direct acid-catalytic alkylation of diols with tert-butanol, and di-GTBE by alkylation of epichlorohydrin .
    • Results : Adding PTBE and di-GTBE to base motor gasoline was found to improve its antiknock performance . The study also describes the effect of polyol tert-butyl ether additives on the cloud point depression of ethanol-blended gasoline (low-temperature phase stabilization) and demonstrates a positive synergistic effect of adding the ethers mixed with ethanol .
  • Ethyl tert-butyl ether (ETBE) as an Oxygenate Gasoline Additive

    • Application Summary : ETBE is commonly used as an oxygenate gasoline additive in the production of gasoline from crude oil . ETBE offers equal or greater air quality benefits than ethanol, while being technically and logistically less challenging .
    • Methods : ETBE is manufactured industrially by the acidic etherification of isobutylene with ethanol at a temperature of 30–110 °C and a pressure of 0,8–1,3 MPa . The reaction is carried out with an acidic ion-exchange resin as a catalyst .
    • Results : Unlike ethanol, ETBE does not induce evaporation of gasoline, which is one of the causes of smog, and does not absorb moisture from the atmosphere .
  • tert-Butyl Ethers of Renewable Diols as Oxygenated Additives for Motor Gasoline

    • Application Summary : The study investigates tert-butoxy alkanols that have vicinal tert-butoxy and hydroxy groups in their molecules from the perspective of their usability as oxygenated additives for motor gasoline .
    • Methods : A series of propylene glycol mono-tert-butyl ether (PTBE) and glycerol di-tert-butyl ether (di-GTBE) samples were prepared . PTBE was prepared by direct acid-catalytic alkylation of diols with tert-butanol, and di-GTBE by alkylation of epichlorohydrin .
    • Results : Adding PTBE and di-GTBE to base motor gasoline was found to improve its antiknock performance . The study also describes the effect of polyol tert-butyl ether additives on the cloud point depression of ethanol-blended gasoline (low-temperature phase stabilization) and demonstrates a positive synergistic effect of adding the ethers mixed with ethanol .

Safety And Hazards

Safety data would typically be provided in a Material Safety Data Sheet (MSDS). This would include information on toxicity, flammability, and appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. This could include further studies to optimize its synthesis, explore its reactivity, elucidate its mechanism of action, or develop applications in areas such as medicinal chemistry .

properties

IUPAC Name

ethyl 5-tert-butyl-2-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-6-15-10(14)8-7-9(11(2,3)4)12-13(8)5/h7H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOHRMJIHAFFBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384064
Record name Ethyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate

CAS RN

133261-10-6
Record name Ethyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 5,5-dimethyl-2,4-dioxo-hexanoate (1.02 g, 5.09 mmol) was dissolved in absolute EtOH (20 mL). CH3NHNH2 (0.270 mL, 5.09 mmol) was added dropwise and the resulting mixture was stirred at room temperature for 2 h. The resulting mixture was warmed to 80° C. for 4 h, and then cooled to room temperature. The solvent was removed under reduced pressure, and the resulting residue was chromatographed using a 70-g pre-packed SiO2 column eluting with 1:19 EtOAc-hexanes to yield the title compound as a colorless oil. 1H-NMR (400 MHz, CDCl3) δ: 6.68 (s, 1H), 4.33 (q, J=7.2 Hz, 2H), 4.12 (s, 3H), 1.38 (t, J=7.1 Hz, 3H), 1.30 (s, 9H).
Quantity
1.02 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
CH3NHNH2
Quantity
0.27 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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